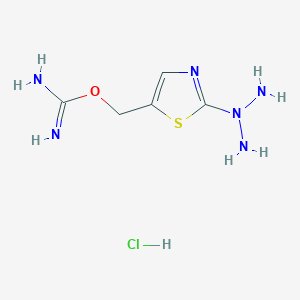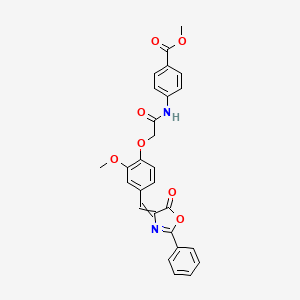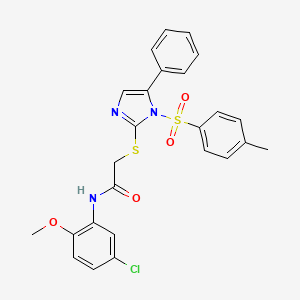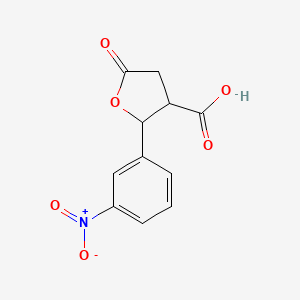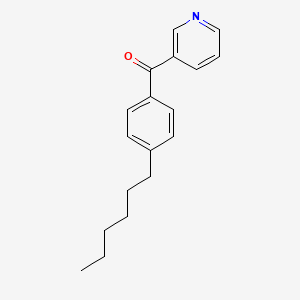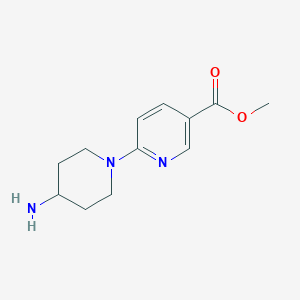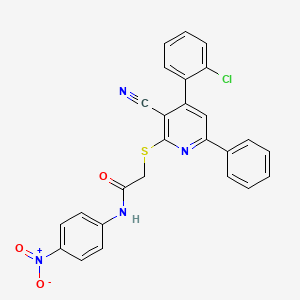
2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic compound that features a pyridine ring substituted with various functional groups
準備方法
The synthesis of 2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyano group: This can be done via nucleophilic substitution reactions.
Attachment of the chlorophenyl and phenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Thioether formation: This involves the reaction of a thiol with a halogenated precursor.
Acetamide formation: This step involves the reaction of an amine with an acyl chloride or anhydride.
Industrial production methods would likely involve optimization of these steps to maximize yield and minimize costs.
化学反応の分析
2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases.
科学的研究の応用
2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on biological systems.
作用機序
The mechanism of action of 2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar compounds to 2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide include other pyridine derivatives with similar functional groups. These compounds may share similar chemical properties but differ in their biological activity or material properties. Examples include:
2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(4-methylphenyl)acetamide: This compound has a methyl group instead of a nitro group, which may affect its reactivity and biological activity.
2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(4-aminophenyl)acetamide: This compound has an amino group instead of a nitro group, which may enhance its potential as a drug candidate.
特性
分子式 |
C26H17ClN4O3S |
|---|---|
分子量 |
501.0 g/mol |
IUPAC名 |
2-[4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C26H17ClN4O3S/c27-23-9-5-4-8-20(23)21-14-24(17-6-2-1-3-7-17)30-26(22(21)15-28)35-16-25(32)29-18-10-12-19(13-11-18)31(33)34/h1-14H,16H2,(H,29,32) |
InChIキー |
RAOFRTYIVSVWHJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3Cl)C#N)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


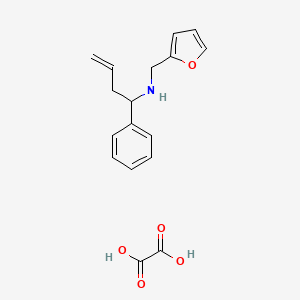
![rel-((3AR,4R,6R,6aS)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B11771952.png)
